molecular formula C23H23N3O2S B2441033 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide CAS No. 898408-03-2

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide

Cat. No.: B2441033
CAS No.: 898408-03-2
M. Wt: 405.52
InChI Key: QHEPQBJIYVSDPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide is a synthetic compound characterized by its complex structure, which includes a combination of a dihydroisoquinoline, thiophene, and oxalamide moiety. This compound’s unique molecular configuration grants it various chemical and biological properties, making it a subject of interest in multiple fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves several steps:

  • Formation of the dihydroisoquinoline moiety: : This is typically done through a Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline structure.

  • Introduction of the thiophene ring: : The thiophene component can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using suitable thiophene boronic acids or stannanes.

  • Formation of the oxalamide linkage: : The final step involves reacting the dihydroisoquinoline-thiophene intermediate with an appropriate oxalyl chloride to form the oxalamide.

Industrial Production Methods

Industrially, the synthesis can be scaled up by using continuous flow chemistry to ensure better control over reaction conditions and higher yields. Catalysts and reagents are typically optimized for cost and efficiency, focusing on sustainable and green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide undergoes several types of chemical reactions:

  • Oxidation: : This compound can be oxidized under mild conditions to introduce oxygen functionalities or break down the molecular structure.

  • Reduction: : Various reducing agents can be used to convert the oxalamide to different amine derivatives.

  • Substitution: : It readily undergoes electrophilic and nucleophilic substitution reactions, particularly on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acetic acid.

  • Reduction: : Lithium aluminium hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C).

  • Substitution: : Using reagents such as halogens (Br₂, Cl₂) or nucleophiles (NaOH, NH₃).

Major Products Formed

  • From Oxidation: : Carboxylic acids, quinones.

  • From Reduction: : Amines, alcohols.

  • From Substitution: : Halogenated derivatives, amides.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a ligand in transition metal complexes for catalytic reactions.

  • Material Science: : Incorporated into polymers for enhanced mechanical properties and conductivity.

Biology

  • Enzyme Inhibition: : Functions as an inhibitor for specific enzymes, impacting various metabolic pathways.

  • Molecular Probes: : Utilized as fluorescent probes in cellular imaging studies.

Medicine

  • Drug Design: : Explored as a lead compound for developing new pharmaceuticals targeting neurological disorders.

  • Therapeutic Agents: : Investigated for anti-inflammatory, antiviral, and anticancer properties.

Industry

  • Dye Synthesis: : Intermediate in the synthesis of dyes and pigments.

  • Pesticides: : Precursor for bioactive compounds used in agrochemicals.

Mechanism of Action

The mechanism by which N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide exerts its effects involves:

  • Binding to molecular targets: : Such as enzymes or receptors, often involving π-π stacking or hydrogen bonding.

  • Pathway Modulation: : Influencing biochemical pathways by inhibiting or activating key enzymes, altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-phenyloxalamide

  • N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-2-yl)ethyl)-N2-phenyloxalamide

  • N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(benzofuran-2-yl)ethyl)-N2-phenyloxalamide

Uniqueness

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide stands out due to:

  • Unique Thiophene Ring: : Provides distinct electronic and steric properties compared to furan or pyridine analogs.

  • Enhanced Bioactivity: : Specific to its molecular interactions and pathways modulated.

There you have it! This compound's multifaceted nature makes it a fascinating topic in the realms of science and industry. What's your next move with this compound?

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S/c27-22(23(28)25-19-9-2-1-3-10-19)24-15-20(21-11-6-14-29-21)26-13-12-17-7-4-5-8-18(17)16-26/h1-11,14,20H,12-13,15-16H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEPQBJIYVSDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.